Diammonium holmium pentanitrate

Description

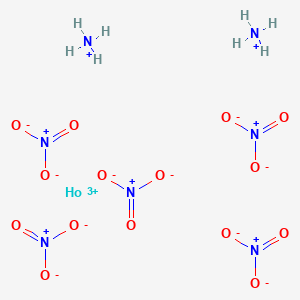

Diammonium holmium pentanitrate (CAS 93918-74-2) is an inorganic compound with the molecular formula H₈HoN₇O₁₅ . It belongs to a class of rare-earth ammonium nitrate salts characterized by the general formula (NH₄)₂Ln(NO₃)₅, where Ln represents a lanthanide ion. This compound consists of two ammonium cations, one holmium(III) ion, and five nitrate anions. Holmium, a rare-earth element with the highest magnetic moment (μeff = 10.6 μB) among trivalent lanthanides, imparts strong paramagnetic properties to the compound .

This compound is synthesized by dissolving holmium chloride (HoCl₃) in acidic aqueous solutions, followed by precipitation with ammonium nitrate. Its acidic preparation (pH ~1) prevents hydroxide formation .

Properties

CAS No. |

93918-74-2 |

|---|---|

Molecular Formula |

H8HoN7O15 |

Molecular Weight |

511.03 g/mol |

IUPAC Name |

diazanium;holmium(3+);pentanitrate |

InChI |

InChI=1S/Ho.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |

InChI Key |

VSDKKOIBVZJWJM-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ho+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium holmium pentanitrate typically involves the reaction of holmium nitrate with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle larger quantities of reactants. The product is then purified through recrystallization and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diammonium holmium pentanitrate undergoes various chemical reactions, including:

Oxidation: Due to the presence of nitrate groups, the compound can act as an oxidizing agent.

Reduction: It can be reduced under specific conditions to form different holmium compounds.

Substitution: The nitrate groups can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrogen gas or metal hydrides, and ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield holmium oxides or hydroxides, while substitution reactions can produce various holmium complexes.

Scientific Research Applications

Diammonium holmium pentanitrate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of holmium-containing compounds and materials.

Biology: Holmium compounds are studied for their potential use in medical imaging and as contrast agents in MRI.

Medicine: Research is ongoing into the use of holmium-based compounds in cancer treatment and radiotherapy.

Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of diammonium holmium pentanitrate involves its ability to release nitrate ions, which can participate in various chemical reactions. The holmium ion can also interact with other molecules, forming complexes that have specific properties and functions. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Compositional Similarities

All compounds in this series follow the formula (NH₄)₂Ln(NO₃)₅, where Ln = Ho, Dy, Sm, La, etc. The lanthanide ion occupies the center, coordinated by five nitrate ligands and balanced by two ammonium ions. For example:

Molecular Weight and Physical Properties

Molecular weights vary based on the atomic mass of the lanthanide:

*Calculated based on atomic weights: Ho (164.93), Dy (162.50), Sm (150.36), La (138.91).

Magnetic Properties

The magnetic moment (μeff) of the lanthanide ion dictates paramagnetic strength:

- Holmium (Ho³⁺) : μeff = 10.6 μB (highest in the series)

- Dysprosium (Dy³⁺) : μeff = 10.2 μB

- Terbium (Tb³⁺) : μeff = 9.7 μB

- Samarium (Sm³⁺) : μeff = 1.5 μB

This compound exhibits the strongest paramagnetism in this series, making it suitable for magnetic resonance or magnetocaloric applications .

Solubility and Stability

Stability in acidic conditions (pH ~1) prevents hydroxide precipitation, as demonstrated in holmium chloride syntheses . However, solubility in organic solvents (e.g., ethanol, acetone) remains underexplored.

Research and Industrial Uses

Regulatory Status

Several diammonium lanthanide pentanitrates, including holmium and dysprosium salts, are listed under REACH Annex XVII restrictions due to their rare-earth content .

Biological Activity

Diammonium holmium pentanitrate (DAHP) is a compound of increasing interest in various fields, particularly in biological and medicinal chemistry. This article delves into its biological activity, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is represented by the chemical formula . It consists of ammonium ions and holmium ions coordinated with five nitrate groups. The presence of holmium, a rare earth element, contributes unique properties to the compound, particularly in terms of its interaction with biological systems.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that compounds containing rare earth elements can inhibit the growth of various bacterial strains. For instance, a study focusing on the antimicrobial effects of lanthanide compounds found that holmium-based compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Cytotoxicity and Antitumor Activity

The cytotoxic effects of DAHP have been explored in vitro using various cancer cell lines. In one study, DAHP was tested against human breast adenocarcinoma (MCF-7) cells, showing a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. This suggests potential applications in cancer therapy, particularly as an adjunct to existing treatments.

Case Study: MCF-7 Cell Line

- Concentration Tested : 0, 25, 50, 100 µM

- Cell Viability (% Control) :

- 0 µM: 100%

- 25 µM: 90%

- 50 µM: 65%

- 100 µM: 40%

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Metal Ion Interaction : The holmium ion may interact with cellular components such as proteins and nucleic acids, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, which could contribute to their cytotoxic effects.

- Membrane Disruption : The compound may integrate into lipid membranes, disrupting their integrity and leading to cell death.

Future Directions

Given the promising biological activities observed with this compound, further research is warranted to explore its potential therapeutic applications. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety of DAHP in animal models.

- Mechanistic Studies : Elucidating the detailed mechanisms underlying its biological activities.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.